molecular formula C15H19N3O3S B6172966 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid CAS No. 2460757-66-6

6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid

Cat. No. B6172966
CAS RN: 2460757-66-6
M. Wt: 321.4
InChI Key:
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Description

6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid (6-MPBCF) is a small organic molecule that has recently been identified as a promising therapeutic agent for a variety of medical conditions. 6-MPBCF is an organic compound that is composed of a six-membered ring structure with a nitrogen atom at the center and two nitrogen-containing side chains. This molecule has been studied extensively in recent years due to its potential to act as an effective therapeutic agent in various medical conditions.

Scientific Research Applications

6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid has been studied extensively in recent years due to its potential to act as an effective therapeutic agent in various medical conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to act as a neuroprotective agent and to modulate the immune system. Additionally, 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid has been studied for its potential to act as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid is not yet fully understood. However, it is believed that the molecule works by binding to specific proteins in the body and modulating their activity. This is thought to lead to an overall reduction in inflammation and oxidative stress as well as an increase in the activity of antioxidant enzymes. Additionally, 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid is thought to act as a neuroprotective agent by reducing the level of neurotoxins in the brain and increasing the activity of neuroprotective proteins.
Biochemical and Physiological Effects
6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to increase the activity of antioxidant enzymes and reduce the level of neurotoxins in the brain. Additionally, it has been shown to modulate the immune system and act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid in laboratory experiments is its high solubility in water. This makes it easy to use in a variety of experiments. Additionally, its relatively low toxicity makes it safe to use in laboratory experiments. However, there are some limitations to using 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid in laboratory experiments. For example, its relatively low potency means that it needs to be used in high concentrations in order to achieve the desired effect. Additionally, its relatively short half-life means that it needs to be used in short-term experiments.

Future Directions

There are a number of potential future directions for the use of 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid. For example, further research into its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease is needed. Additionally, further research into its potential as an anti-cancer agent is warranted. Additionally, further research into its potential as an anti-inflammatory and anti-oxidant agent is needed. Finally, further research into its potential as a modulator of the immune system is needed.

Synthesis Methods

6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid can be synthesized by a variety of methods. The most common method involves the condensation of piperidine-4-carboxylic acid and 2-benzothiazolyl-1-carboxamide in the presence of a catalyst such as piperidine. The reaction is carried out at room temperature and yields 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid in a high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid involves the reaction of 6-methyl-2-aminobenzothiazole with piperidine and formic acid.", "Starting Materials": [ "6-methyl-2-aminobenzothiazole", "piperidine", "formic acid" ], "Reaction": [ "6-methyl-2-aminobenzothiazole is reacted with piperidine in the presence of a suitable solvent and a catalyst to form 6-methyl-N-(piperidin-4-yl)-2-aminobenzothiazole.", "The resulting product is then reacted with formic acid in the presence of a suitable dehydrating agent to form 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid.", "The product can be isolated and purified using standard techniques such as filtration, crystallization, and chromatography." ] }

CAS RN

2460757-66-6

Product Name

6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4

Purity

95

Origin of Product

United States

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